3-O-(Carboxymethyl)estrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5-(10)-trien-17-one-3-oxyacetic acid is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
1. Radioimmunoassay Development
Rao and Moore (1977) discussed the synthesis of 3-O-carboxymethyl ether derivatives of estrogens and their use in developing specific antisera for radioimmunoassay (RIA) of estrone and other estrogens. This research highlights the application of 3-O-(Carboxymethyl)estrone in the creation of reliable and specific testing methods for estrogen levels (Rao & Moore, 1977).
2. Nanoparticle Coating for Biochemical Separation
Wang et al. (2009) utilized this compound for the synthesis of estrone-imprinted polymer coating on magnetic nanoparticles. This application demonstrates the role of this compound in creating specific recognition sites for estrone, aiding in biochemical separation processes (Wang et al., 2009).
3. Chemical Inducers of Protein Heterodimerization
Muddana and Peterson (2004) synthesized estrone oximes, including estrone-17-(O-carboxymethyl)oxime, as chemical inducers of protein heterodimerization (CIDs). These compounds were effective in heterodimerizing estrogen receptors in yeast three-hybrid systems, showcasing the potential of this compound in genetic and cellular research applications (Muddana & Peterson, 2004).
4. Immunization Studies in Rhesus Monkeys
Sundaram et al. (1973) conducted studies on the effect of immunization with estrone-protein conjugate (including estrone-17-(O-carboxymethyl)oxime) in rhesus monkeys. Their findings provide insights into the immunological responses and hormonal interactions in primates, demonstrating another research application of this compound (Sundaram et al., 1973).
Properties
CAS No. |
1428-66-6 |
---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C20H24O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-17H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,20+/m1/s1 |
InChI Key |
XSDCLHQDGODZPZ-WWNBULGVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |
1428-66-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.